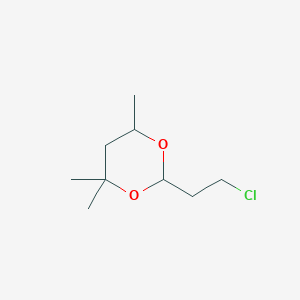
2-(2-Chloroethyl)-4,4,6-trimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethyl)-4,4,6-trimethyl-1,3-dioxane is an organic compound with a unique structure that includes a dioxane ring substituted with a chloroethyl group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-4,4,6-trimethyl-1,3-dioxane typically involves the reaction of 2-chloroethanol with 4,4,6-trimethyl-1,3-dioxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethyl)-4,4,6-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of ethyl-substituted dioxane.
Substitution: Formation of hydroxyl or amino-substituted dioxane derivatives.
Applications De Recherche Scientifique
2-(2-Chloroethyl)-4,4,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethyl)-4,4,6-trimethyl-1,3-dioxane involves its interaction with molecular targets, such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications in their structure and function. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-chloroethyl) phosphate: A flame retardant and plasticizer with similar chloroethyl groups.
Mustard gas (bis(2-chloroethyl) sulfide): A chemical warfare agent with chloroethyl groups.
Uniqueness
2-(2-Chloroethyl)-4,4,6-trimethyl-1,3-dioxane is unique due to its dioxane ring structure and the presence of three methyl groups, which differentiate it from other chloroethyl-containing compounds. This unique structure contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
13297-13-7 |
|---|---|
Formule moléculaire |
C9H17ClO2 |
Poids moléculaire |
192.68 g/mol |
Nom IUPAC |
2-(2-chloroethyl)-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C9H17ClO2/c1-7-6-9(2,3)12-8(11-7)4-5-10/h7-8H,4-6H2,1-3H3 |
Clé InChI |
MHWVEXBGHCSJRP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OC(O1)CCCl)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



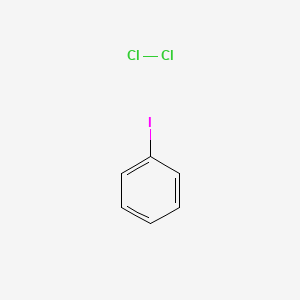
![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
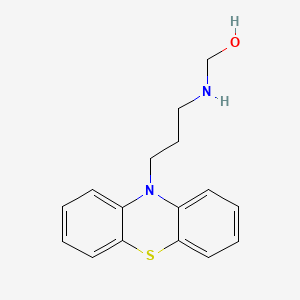
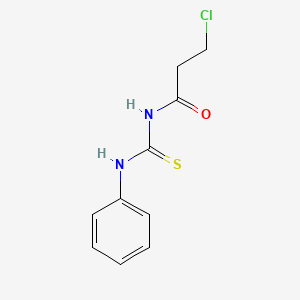
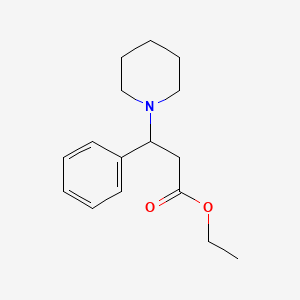


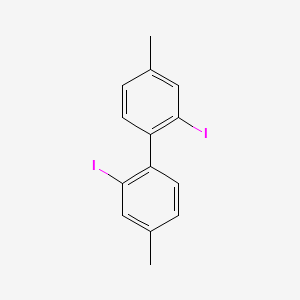
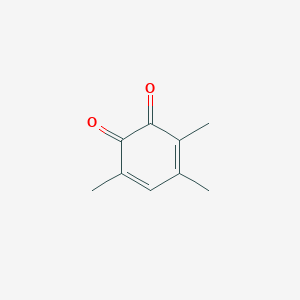
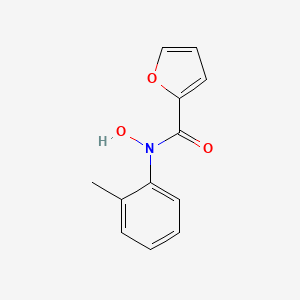

![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)

